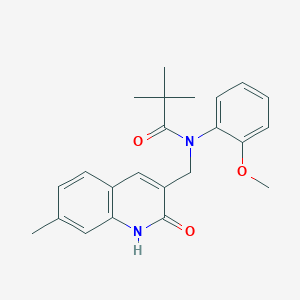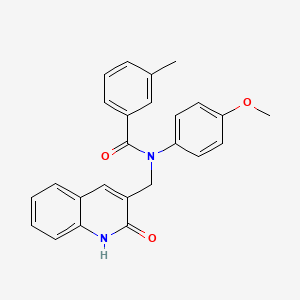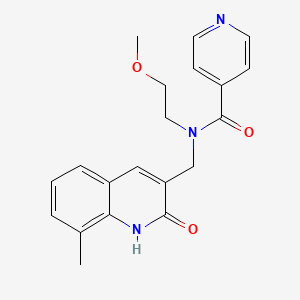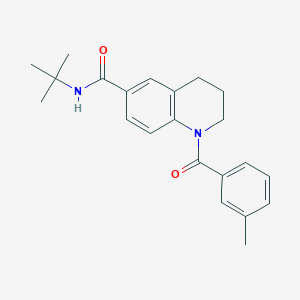
N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide, also known as BMT-6, is a novel compound that has gained attention in the scientific community due to its potential applications in medical research.
作用機序
N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide exerts its effects through the inhibition of the enzyme poly(ADP-ribose) polymerase-1 (PARP-1). PARP-1 is involved in DNA repair and plays a crucial role in maintaining genomic stability. Inhibition of PARP-1 by this compound leads to the accumulation of DNA damage, ultimately resulting in cell death.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its PARP-1 inhibitory activity, this compound has been shown to reduce the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase. This compound has also been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α).
実験室実験の利点と制限
One advantage of N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide is its high potency, which allows for the use of lower concentrations in experiments. Additionally, this compound has been shown to have a low toxicity profile, making it a safer alternative to other PARP-1 inhibitors. However, one limitation of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide. One potential direction is the investigation of its potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies can be conducted to explore the anticancer properties of this compound, including its ability to induce apoptosis in cancer cells. Another potential direction is the development of more soluble derivatives of this compound to improve its administration in experiments. Finally, the potential of this compound as a radioprotective agent can also be explored, given its ability to reduce oxidative stress-induced damage.
合成法
The synthesis of N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide involves a multi-step process that includes the condensation of 3-methylbenzoyl chloride with 1,2,3,4-tetrahydroquinoline, followed by the reaction of the resulting intermediate with butan-2-amine. The final product is obtained after purification through column chromatography.
科学的研究の応用
N-(butan-2-yl)-1-(3-methylbenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide has been found to exhibit potential applications in various scientific research fields, including medicinal chemistry, neurobiology, and cancer research. In medicinal chemistry, this compound has been studied for its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In neurobiology, this compound has been shown to have neuroprotective effects and can reduce oxidative stress-induced neurotoxicity. In cancer research, this compound has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
特性
IUPAC Name |
N-tert-butyl-1-(3-methylbenzoyl)-3,4-dihydro-2H-quinoline-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-15-7-5-8-18(13-15)21(26)24-12-6-9-16-14-17(10-11-19(16)24)20(25)23-22(2,3)4/h5,7-8,10-11,13-14H,6,9,12H2,1-4H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWGRCACSLYDDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCCC3=C2C=CC(=C3)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

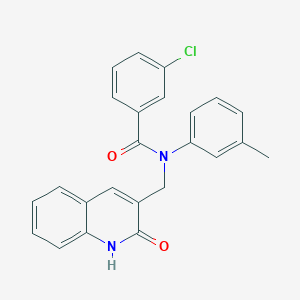


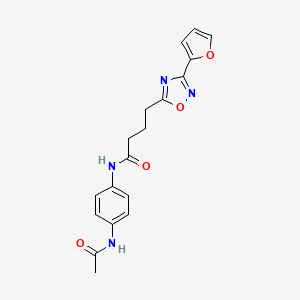

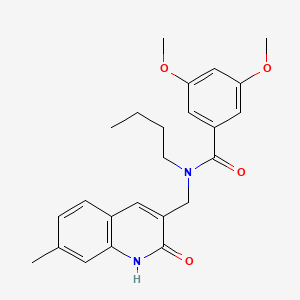


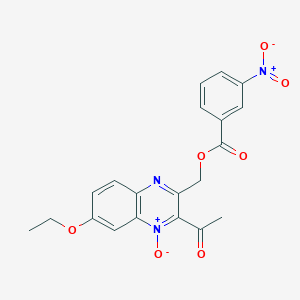
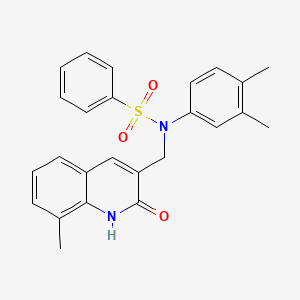
![N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7711918.png)
